Cefmetazole Lactone Cefmetazole Lactone
Brand Name: Vulcanchem
CAS No.: 70993-70-3
VCID: VC0052890
InChI: InChI=1S/C13H13N3O5S2/c1-20-13(15-8(17)6-22-3-2-14)11(19)16-9-7(4-21-10(9)18)5-23-12(13)16/h12H,3-6H2,1H3,(H,15,17)/t12-,13+/m1/s1
SMILES: COC1(C2N(C1=O)C3=C(COC3=O)CS2)NC(=O)CSCC#N
Molecular Formula: C13H13N3O5S2
Molecular Weight: 355.383

Cefmetazole Lactone

CAS No.: 70993-70-3

Cat. No.: VC0052890

Molecular Formula: C13H13N3O5S2

Molecular Weight: 355.383

* For research use only. Not for human or veterinary use.

Cefmetazole Lactone - 70993-70-3

Specification

CAS No. 70993-70-3
Molecular Formula C13H13N3O5S2
Molecular Weight 355.383
IUPAC Name 2-(cyanomethylsulfanyl)-N-[(4S,5R)-4-methoxy-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]acetamide
Standard InChI InChI=1S/C13H13N3O5S2/c1-20-13(15-8(17)6-22-3-2-14)11(19)16-9-7(4-21-10(9)18)5-23-12(13)16/h12H,3-6H2,1H3,(H,15,17)/t12-,13+/m1/s1
Standard InChI Key GOWIXGITSXCYTK-OLZOCXBDSA-N
SMILES COC1(C2N(C1=O)C3=C(COC3=O)CS2)NC(=O)CSCC#N

Introduction

Chemical Identity and Structure

Basic Identification

Cefmetazole Lactone is a chemical compound identified by CAS number 70993-70-3. It belongs to the class of organic compounds known as cephalosporin derivatives, specifically featuring a lactone structure. The compound can be characterized by the following fundamental properties:

PropertyValue
CAS Number70993-70-3
Molecular FormulaC₁₃H₁₃N₃O₅S₂
Molecular Weight355.383 g/mol
PubChem Compound ID125306221

The compound is officially designated as (5aR-cis)-2-[(Cyanomethyl)thio]-N-(1,4,5a,6-tetrahydro-6-methoxy-1,7-dioxo-3H,7H-azeto[2,1-b]furo[3,4-d] thiazin-6-yl)-acetamide according to its systematic naming conventions . This complex nomenclature reflects its sophisticated chemical structure that contains multiple functional groups and stereocenters.

Structural Characteristics

Cefmetazole Lactone features a complex heterocyclic structure containing multiple rings, including a beta-lactam ring characteristic of cephalosporin antibiotics. The molecule contains the following key structural elements:

  • A fused ring system featuring a beta-lactam moiety

  • A thiazine ring

  • A furan ring with a lactone functional group

  • A cyanomethylthio side chain

  • An acetamide group

  • Methoxy substitution

The compound possesses specific stereochemistry with two stereocenters, designated as (4S,5R) in its IUPAC name, which is critical to its three-dimensional structure and potential biological activity . This stereochemistry is represented in its chemical identifiers, including the InChI notation.

Chemical Identifiers

For precise chemical identification, Cefmetazole Lactone can be referenced using the following standardized notations:

Identifier TypeValue
IUPAC Name2-(cyanomethylsulfanyl)-N-[(4S,5R)-4-methoxy-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]acetamide
Standard InChIInChI=1S/C13H13N3O5S2/c1-20-13(15-8(17)6-22-3-2-14)11(19)16-9-7(4-21-10(9)18)5-23-12(13)16/h12H,3-6H2,1H3,(H,15,17)/t12-,13+/m1/s1
Standard InChIKeyGOWIXGITSXCYTK-OLZOCXBDSA-N
SMILESCOC1(C2N(C1=O)C3=C(COC3=O)CS2)NC(=O)CSCC#N

Physical and Chemical Properties

Computed Physicochemical Properties

The physicochemical properties of Cefmetazole Lactone are important for understanding its behavior in biological systems and pharmaceutical applications. The following properties have been computationally determined:

PropertyValueReference
Molecular Weight355.4 g/molComputed by PubChem 2.2
XLogP3-AA-0.9Computed by XLogP3 3.0
Hydrogen Bond Donor Count1Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count8Computed by Cactvs 3.4.8.18
Rotatable Bond Count5Computed by Cactvs 3.4.8.18
Exact Mass355.02966287 DaComputed by PubChem 2.2

The negative value of XLogP3-AA (-0.9) suggests that Cefmetazole Lactone is somewhat hydrophilic, which may influence its solubility and distribution in biological systems . The presence of one hydrogen bond donor and eight hydrogen bond acceptors indicates potential for forming numerous hydrogen bonds, which can be important for interactions with biological targets.

Structural Comparisons

As a derivative of cefmetazole, the lactone form exhibits structural similarities to its parent compound while maintaining distinct differences. The lactone structure represents a cyclized form with altered reactivity compared to cefmetazole. These structural characteristics may impact its stability, reactivity, and potential biological activities.

Relationship to Parent Compound Cefmetazole

Comparison with Cefmetazole

Cefmetazole, the parent compound of Cefmetazole Lactone, is a second-generation cephalosporin antibiotic with a broad spectrum of activity against both gram-positive and gram-negative bacteria . Understanding the relationship between Cefmetazole and its lactone derivative provides context for potential applications of Cefmetazole Lactone.

Key differences between Cefmetazole and Cefmetazole Lactone include:

  • The lactone structure present in Cefmetazole Lactone

  • Potentially different stability profiles

  • Possibly altered antimicrobial activity spectrum

  • Different pharmacokinetic properties

Research Applications and Clinical Relevance

Studies Related to Cefmetazole

While specific research on Cefmetazole Lactone is limited, studies on cefmetazole provide context for potential applications. Clinical research has investigated cefmetazole's efficacy against various bacterial infections, particularly those caused by ESBL-producing Enterobacteriaceae.

A retrospective study comparing cefmetazole to carbapenems for treating pyelonephritis caused by ESBL-producing organisms found no significant difference in clinical cure rates (90% for cefmetazole vs. 100% for carbapenems) or bacteriological cure rates (71.4% for cefmetazole vs. 85.7% for carbapenems) . This suggests cefmetazole may be a useful alternative to carbapenems for certain infections.

Veterinary Applications

Recent research has also explored the use of cefmetazole in veterinary medicine. Pharmacokinetic-pharmacodynamic analysis has been conducted to evaluate cefmetazole's potential effectiveness against ESBL-producing Enterobacteriaceae in dogs . While this research focuses on the parent compound, it indicates potential areas where derivatives like Cefmetazole Lactone might find application in future research.

Research Limitations

It's important to note that while Cefmetazole Lactone itself exists as a chemical entity with well-defined properties, specific research on its biological activity, pharmacokinetics, or clinical applications appears limited in the current literature. This represents a significant gap in knowledge and potential opportunity for future investigation.

Future Research Directions

Synthetic Considerations

As a complex molecule with multiple functional groups and stereocenters, Cefmetazole Lactone presents interesting synthetic challenges. Future research might explore:

  • Improved synthetic routes with higher yields

  • Stereoselective synthesis methods

  • Structural modifications to enhance stability or activity

  • Green chemistry approaches to synthesis

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